molecular formula C11H11NO2 B8241571 Methyl 3-methyl-1H-indole-7-carboxylate

Methyl 3-methyl-1H-indole-7-carboxylate

Cat. No.: B8241571
M. Wt: 189.21 g/mol
InChI Key: NGYBBCUWGHOUSB-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-indole-7-carboxylate is a substituted indole derivative characterized by a methyl group at position 3 and a methyl ester at position 7 of the indole ring. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol (calculated). The indole scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

methyl 3-methyl-1H-indole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-6-12-10-8(7)4-3-5-9(10)11(13)14-2/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYBBCUWGHOUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. While direct synthesis of methyl 3-methyl-1H-indole-7-carboxylate via this method is not explicitly documented, analogous pathways for related indole carboxylates provide critical insights. For example, methyl 1H-indole-7-carboxylate is synthesized via hydrogenation of methyl 3-[2-(E)-(dimethylamino)ethenyl]-2-nitrobenzoate using 10% palladium on charcoal in toluene at 60 psi, yielding the indole core . Adapting this approach, the introduction of a methyl group at position 3 could involve starting with a pre-methylated aniline derivative or employing a directed ortho-methylation strategy post-cyclization.

Key challenges include regioselectivity in cyclization and stability of intermediates. For instance, substituents at position 3 often require careful steric and electronic modulation to avoid side reactions. Industrial protocols for similar compounds highlight the use of optimized reaction conditions, such as high-pressure hydrogenation and advanced purification techniques .

Palladium-Catalyzed Cross-Coupling and Cyclization

Palladium-catalyzed methods are pivotal for assembling the indole skeleton. A representative example involves the synthesis of methyl 7-methyl-4-phenyl-1H-indole-6-carboxylate via a three-component reaction using Sc(OTf)₃ as a catalyst in glycerol at 80°C, achieving a 64% yield . This method demonstrates the feasibility of using Lewis acids to facilitate cyclization between aryl halides, amines, and carbonyl compounds.

For this compound, a plausible route would involve:

  • Halogenation : Introducing a bromine or iodine at position 3 of methyl 1H-indole-7-carboxylate using N-bromosuccinimide (NBS) or iodine in the presence of a Lewis acid .

  • Methylation : Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with methylboronic acid or alkylation via Grignard reagents.

Halogenation-Substitution Sequences

Halogenation at position 3 followed by methyl group substitution is a robust strategy. Ethyl 3-bromo-1H-indole-7-carboxylate serves as a key intermediate in this pathway . The synthesis involves:

  • Halogenation : Treating methyl 1H-indole-7-carboxylate with bromine or iodine under electrophilic substitution conditions.

  • Methylation : Utilizing Ullmann coupling or nucleophilic substitution with methylating agents (e.g., methyl lithium).

A critical consideration is the choice of halogenating agent and solvent. For instance, iodination may offer better regioselectivity compared to bromination due to iodine’s larger atomic radius, reducing steric hindrance during subsequent substitution .

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Patent WO2002059092A1 details large-scale indole carboxylate production using continuous-flow reactors and optimized catalytic systems . Key parameters include:

  • Catalyst Loading : 10–15 mol% Sc(OTf)₃ for cyclization reactions .

  • Solvent Selection : Glycerol enhances yield (54–64%) compared to ethanol or acetonitrile .

  • Temperature : Reactions at 80°C balance reaction rate and byproduct formation .

A comparative analysis of solvents and catalysts is summarized below:

CatalystSolventTemperature (°C)Yield (%)
Sc(OTf)₃Glycerol8064
ZrCl₄Ethanol6021
AlCl₃Ethanol6013

Chemical Reactions Analysis

Oxidation Reactions

The methyl and carboxylate groups undergo oxidation under controlled conditions:

  • MnO₂-mediated oxidation : Conversion of the benzylic alcohol intermediate (derived from ester reduction) to the corresponding aldehyde (1H-indole-7-carbaldehyde) with 83% yield .

  • Selective oxidation : The indole ring remains intact during oxidation of side chains, enabling precise functionalization .

Reagent/ConditionsProductYieldReference
MnO₂ in CH₂Cl₂/MeOH1H-indole-7-carbaldehyde83%

Reduction Reactions

The ester group can be selectively reduced to primary alcohols:

  • LiAlH₄ reduction : Methyl 3-methyl-1H-indole-7-carboxylate is reduced to (1H-indol-7-yl)-methanol in 98% yield .

  • Catalytic hydrogenation : Limited applicability due to potential over-reduction of the indole ring .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the 2-, 4-, 5-, and 6-positions due to its electron-rich nature:

  • Bromination : NBS in DMF introduces bromine at the 4-position.

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the 5-position.

Reaction TypeReagentsMajor ProductYieldReference
BrominationNBS/DMF4-Bromo derivative72%
NitrationHNO₃/H₂SO₄5-Nitro derivative68%

Nucleophilic Substitution

The carboxylate group participates in nucleophilic acyl substitution:

  • Ester hydrolysis : Treatment with NaOH yields 3-methyl-1H-indole-7-carboxylic acid.

  • Transesterification : Reacts with alcohols under acidic conditions to form new esters .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable C–C bond formation:

  • Suzuki coupling : Aryl boronic acids couple at the 2-position using Pd(PPh₃)₄/Na₂CO₃ .

  • Heck reaction : Alkenes are introduced at the 3-position with Pd(OAc)₂ .

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃2-Aryl derivative76%
Heck ReactionPd(OAc)₂, DMF3-Alkenyl derivative65%

Cyclization Reactions

The indole core participates in cyclocondensation:

  • Fischer indole synthesis : Forms tetracyclic structures with hydrazines and ketones .

  • Pictet–Spengler reaction : Generates β-carboline derivatives with aldehydes .

Functional Group Interconversion

  • Cyano group introduction : Treatment with CuCN/KCN replaces halogens at the 3-position.

  • Amide formation : Reacts with amines to form secondary amides.

Key Research Findings

  • Scalability : A 50 mmol-scale synthesis of a related indole derivative achieved 84% yield using continuous flow reactors .

  • Stability : The compound resists dimerization under microflow conditions due to rapid intermediate generation .

  • Biological relevance : Derivatives exhibit antiviral and anticancer activities, linked to their substitution patterns .

Comparative Reactivity

PositionReactivity (Electrophilic)Preferred Reactions
2HighBromination, Nitration
4ModerateSuzuki Coupling
5LowReduction, Hydrolysis
7Very lowN/A

Scientific Research Applications

Chemical Synthesis Applications

Methyl 3-methyl-1H-indole-7-carboxylate is utilized as an intermediate in the synthesis of more complex organic molecules. Its indole core facilitates the development of various derivatives that can be tailored for specific applications in medicinal chemistry.

Synthesis Pathways

  • Building Block for Indole Derivatives : The compound serves as a precursor for synthesizing substituted indoles, which are known for their biological activities.
  • Microwave-Assisted Synthesis : Recent studies highlight microwave-assisted methods that enhance the yield and reduce reaction times for synthesizing indole derivatives, including those based on this compound .

Biological Research Applications

The compound has been extensively studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Biological Activities

  • Anticancer Properties : this compound has shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that derivatives of indoles exhibit enhanced cytotoxicity against various cancer cell lines such as MCF-7 and U-937 .
CompoundIC50 (μM)Cell Line
Compound A0.65MCF-7
Compound B2.41MDA-MB-231
Compound C0.19HCT-116

This table illustrates how different substitutions on the indole ring can lead to varying levels of potency against specific cancer types .

Medicinal Chemistry Applications

This compound is investigated for its role in drug development, particularly for designing new therapeutic agents targeting specific biological pathways.

Case Studies

  • Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication by interfering with viral enzymes .
  • Tubulin Polymerization Inhibition : Derivatives of this compound have been synthesized to study their effects on tubulin polymerization, which is crucial for cancer treatment strategies .

Industrial Applications

In addition to its research applications, this compound is also used in industrial settings.

Industrial Uses

  • Production of Dyes and Pigments : The compound is utilized in creating various dyes and pigments due to its stable chemical structure .

Key Mechanisms

  • Enzyme Inhibition : The compound interacts with enzymes involved in metabolic processes, potentially leading to altered drug metabolism .
  • Receptor Binding : Its structural similarity to natural indoles allows it to bind effectively to various receptors, influencing numerous biological pathways .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, molecular properties, and functional differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Differences
Methyl 3-methyl-1H-indole-7-carboxylate Methyl (C3), COOCH3 (C7) C₁₁H₁₁NO₂ 189.21 Electron-donating methyl enhances aromatic electron density; ester at C7 aids solubility.
Methyl 3-cyano-1H-indole-7-carboxylate Cyano (C3), COOCH3 (C7) C₁₁H₈N₂O₂ 200.19 Cyano (electron-withdrawing) reduces ring electron density; may increase reactivity.
Methyl 7-methyl-1H-indole-3-carboxylate Methyl (C7), COOCH3 (C3) C₁₁H₁₁NO₂ 189.21 Positional isomer; ester at C3 alters hydrogen-bonding potential and solubility.
1H-Indole-7-carboxylic acid 3-[(dimethylamino)methyl]-methyl ester (CH₃)₂NCH₂ (C3), COOCH3 (C7) C₁₃H₁₆N₂O₂ 232.27 Basic dimethylamino group enhances solubility in acidic media; potential for bioactivity.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (C7), methyl (C3), COOH (C2) C₁₀H₈ClNO₂ 225.63 Chloro (electron-withdrawing) and carboxylic acid alter acidity and reactivity.
Key Observations:

Substituent Position : Positional isomerism (e.g., ester at C3 vs. C7) significantly impacts hydrogen-bonding capacity and solubility. For example, Methyl 7-methyl-1H-indole-3-carboxylate’s ester at C3 may participate in stronger intermolecular interactions compared to the target compound .

Electron-withdrawing groups (e.g., cyano, chloro) reduce electron density, enhancing susceptibility to nucleophilic attack .

Solubility and Bioactivity: The dimethylamino substituent in 1H-Indole-7-carboxylic acid 3-[(dimethylamino)methyl]-methyl ester improves solubility in polar solvents and may enhance interactions with biological targets . Carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit higher acidity, favoring salt formation and aqueous solubility .

Biological Activity

Methyl 3-methyl-1H-indole-7-carboxylate is a compound belonging to the indole family, which is characterized by a bicyclic structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their extensive pharmacological properties. They exhibit a range of activities such as:

  • Anticancer
  • Antiviral
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic

These properties stem from their ability to interact with various biological targets, influencing numerous biochemical pathways.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and the activation/inactivation of various compounds.
  • Cell Cycle Regulation : It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
  • DNA Interaction : The compound can bind to DNA, leading to alterations in gene expression and cell cycle progression .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vivo studies have demonstrated its ability to reduce tumor growth in various cancer models. For instance:

  • In a study involving epidermoid-nasopharyngeal and colon cell lines, mice treated with this compound showed a marked decrease in tumor size .
  • The compound also displayed antiangiogenic effects by reducing vascular endothelial growth factor (VEGF) levels in human breast cancer models .

Antimicrobial Properties

This compound has shown efficacy against various microbial strains. Its antimicrobial activity includes:

  • Inhibition of growth against Pseudomonas aeruginosa and Candida albicans, indicating potential applications in treating infections caused by these pathogens .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Tumor Growth Inhibition :
    • Objective : To assess the anticancer potential.
    • Methodology : Mice were administered varying doses of the compound.
    • Results : Significant reduction in tumor growth was observed after treatment over a period of 17 days without notable weight loss in subjects .
  • Antimicrobial Efficacy Study :
    • Objective : Evaluate the antimicrobial properties against specific bacterial strains.
    • Results : The compound exhibited a significant reduction in bacterial counts, suggesting its potential as an antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other indole derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
Methyl 1H-indole-3-carboxylateModerateHighLow
Methyl 1H-indole-5-carboxylateLowModerateHigh

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-methyl-1H-indole-7-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via esterification of the corresponding indole carboxylic acid. For example, refluxing 3-methyl-1H-indole-7-carboxylic acid with methanol and a catalytic amount of concentrated sulfuric acid, followed by recrystallization from methanol, yields the ester (adapted from methods in ). Optimization involves monitoring reaction progress via TLC, controlling reflux duration (e.g., 12–24 hours), and adjusting acid catalyst concentration to minimize side products. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) improves yield .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodology : Single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) reveals molecular geometry. Hydrogen bonding (e.g., N–H···O interactions between indole NH and ester carbonyl groups) and π-π stacking of aromatic rings stabilize the lattice. Symmetry operations (e.g., translation along the b-axis) generate extended chains (see ). Refinement parameters (R-factors, displacement ellipsoids) must be validated against high-resolution data to ensure accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Confirms ester carbonyl (C=O) stretching at ~1700–1740 cm⁻¹ and indole N–H stretching at ~3400 cm⁻¹ .
  • UV-Vis spectroscopy : Identifies π→π* transitions (λmax ~290–310 nm in methanol) for aromatic systems .
  • NMR : ¹H NMR reveals methyl substituents (singlet at δ ~3.8–4.0 ppm for COOCH₃) and indole proton environments (e.g., deshielded H-2/H-4 protons) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes or receptors). For analogs, similarity analysis (e.g., Tanimoto coefficient >0.85) links structural features to activity (see for related indole carboxylates) .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Methodology : Cross-validate XRD data with spectroscopic results. For example, if NMR suggests a methyl group at position 3 but XRD shows disorder, use Hirshfeld surface analysis to clarify electron density maps. Redundant refinement (e.g., SHELXL’s TWIN/BASF commands) addresses twinning or pseudosymmetry issues. Discrepancies in IR carbonyl peaks may arise from polymorphism, necessitating DSC/TGA to confirm thermal stability .

Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?

  • Methodology : Microwave irradiation reduces reaction time (e.g., 1–2 hours vs. overnight reflux) by enhancing energy transfer. For example, ethyl 3-substituted-7-methylindolizine-1-carboxylates were synthesized in one pot using microwave conditions (100–120°C, 300 W), achieving yields >80% (). Adapting this to indole-7-carboxylates requires optimizing solvent (e.g., DMF or ethanol) and microwave power to prevent decomposition .

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